(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Description

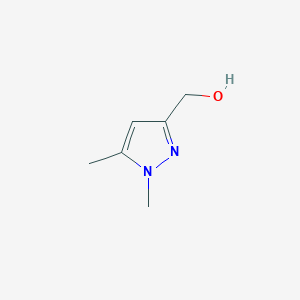

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBMHIHXRARJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380020 | |

| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153912-60-8 | |

| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS 153912-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with the CAS number 153912-60-8, is a substituted pyrazole derivative.[1][2] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[3][4][5][6][7] Numerous pyrazole-containing compounds have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][6][7] This technical guide provides a summary of the known properties and the synthesis of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 153912-60-8 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O | [1][2] |

| Molecular Weight | 126.16 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Appearance | White crystal | [8] |

| Melting Point | 50-55 °C | |

| Boiling Point | 118 °C at 2 mmHg | |

| Density | 1.13 ± 0.1 g/cm³ |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[8] The synthesis is a multi-step process starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis of this compound[8]

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.

-

Cool the solution in an ice bath and slowly add sodium hydride (4.8 g, 200 mmol).

-

Warm the reaction mixture to 50 °C and stir for 1 hour.

-

Cool the mixture to room temperature.

-

Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.

-

Heat the reaction at 50 °C for 2 hours.

-

After cooling, remove the tetrahydrofuran by distillation under reduced pressure.

-

Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

-

To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the flask.

-

Stir the reaction mixture for 4 hours after the addition is complete.

-

Quench the reaction by the slow dropwise addition of anhydrous ethanol.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

Add 500 mL of methanol and adjust the pH to neutral.

-

Heat the mixture to reflux for 6 hours and then filter.

-

Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.

-

Dry the organic layer and concentrate it to obtain this compound.

A workflow diagram for the synthesis is provided below.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data specifically detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While the broader class of pyrazole derivatives is known for a wide range of pharmacological activities, specific studies on this particular compound are not available in the public domain.[3][4][5][6][7]

The pyrazole scaffold is a key feature in many approved drugs, where it can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[3] It can also participate in van der Waals interactions with target proteins.[3]

Given its structure as a substituted pyrazole, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

Safety and Handling

This compound is associated with the following GHS hazard statements:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrazole derivative with well-defined physical and chemical properties and a clear synthetic route. While specific data on its biological activity is currently lacking, its structural features suggest its potential as a valuable building block for the synthesis of novel compounds in the field of drug discovery. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

References

- 1. This compound | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 153912-60-8 [matrix-fine-chemicals.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 153912-60-8 [amp.chemicalbook.com]

Physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of the potential role of pyrazole derivatives in drug development, including relevant signaling pathways.

Core Properties and Data

This compound is a pyrazole derivative with the chemical formula C₆H₁₀N₂O. The following tables summarize its key physical and chemical properties.

| Identifier | Value | Reference |

| CAS Number | 153912-60-8 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O | [1][3] |

| Molecular Weight | 126.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Physical Property | Value | Reference |

| Melting Point | 50 °C | |

| Boiling Point | 118 °C at 2 mmHg | |

| Appearance | White crystal | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound[1][4]

Materials:

-

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Procedure:

-

Preparation of the Reducing Agent: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

-

Addition of the Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the suspension of lithium aluminum hydride in the three-necked flask.

-

Reaction: After the addition is complete, stir the reaction mixture for 4 hours.

-

Quenching the Reaction: Upon completion of the reduction, slowly and carefully add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.

-

Work-up:

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

Add 500 mL of methanol to the residue and adjust the pH to neutral.

-

Heat the mixture to reflux for 6 hours and then filter.

-

Concentrate the filtrate.

-

Dissolve the concentrated residue in 100 mL of dichloromethane.

-

Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.

-

Dry the organic layer and concentrate it to obtain this compound.

-

A schematic of the synthesis workflow is provided below:

Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | * Singlet for the pyrazole ring proton (C4-H). |

-

Singlet for the N-methyl protons.

-

Singlet for the C5-methyl protons.

-

Singlet for the methylene protons of the methanol group.

-

Broad singlet for the hydroxyl proton. | | ¹³C NMR | * Signals for the two methyl carbons.

-

Signal for the methylene carbon of the methanol group.

-

Signals for the three pyrazole ring carbons. | | IR Spectroscopy | * Broad absorption band for the O-H stretch of the alcohol.

-

C-H stretching vibrations for the methyl and methylene groups.

-

C=N and C=C stretching vibrations characteristic of the pyrazole ring. | | Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . |

Role in Drug Development and Signaling Pathways

The pyrazole scaffold is a prominent feature in many approved drugs and compounds in clinical development. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

In the context of oncology, pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include BRAF, PI3K, EGFR, and VEGFR-2. Inhibition of these kinases can disrupt key signaling pathways, such as the MAP kinase and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazole derivatives in cancer therapy.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound and related compounds.

References

- 1. This compound CAS#: 153912-60-8 [m.chemicalbook.com]

- 2. This compound | 153912-60-8 [amp.chemicalbook.com]

- 3. This compound | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 153912-60-8 [amp.chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. jocpr.com [jocpr.com]

- 7. rsc.org [rsc.org]

- 8. jmchemsci.com [jmchemsci.com]

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol structure and molecular formula

This technical guide provides a comprehensive overview of the chemical compound (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, including its molecular structure, chemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Molecular Formula

This compound is a heterocyclic organic compound. The structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.

Molecular Formula: C₆H₁₀N₂O[1][2]

IUPAC Name: (1,5-dimethylpyrazol-3-yl)methanol[1]

Canonical SMILES: CC1=NN(C)C=C1CO

InChI: InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3[1]

InChIKey: XJBMHIHXRARJJS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 126.16 g/mol | [1] |

| Melting Point | 50 °C | [3] |

| Boiling Point | 118 °C at 2 mmHg | [3] |

| Density | 1.13 ± 0.1 g/cm³ | [3] |

| CAS Number | 153912-60-8 | [1][2] |

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[3] The following is a detailed protocol for this synthesis.

Materials:

-

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

Procedure:

-

To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.[3]

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran.[3]

-

Slowly add the solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate dropwise to the three-necked flask containing the lithium aluminum hydride suspension.[3]

-

After the addition is complete, continue stirring the reaction mixture for 4 hours.[3]

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.[3]

-

Remove the tetrahydrofuran by distillation under reduced pressure.[3]

-

Add 500 mL of methanol to the residue and adjust the pH to neutral. Heat the mixture to reflux for 6 hours and then filter.[3]

-

Concentrate the filtrate and dissolve the resulting residue in 100 mL of dichloromethane.[3]

-

Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer and concentrate it to yield 1,5-dimethyl-1H-pyrazole-3-methanol. The expected yield is approximately 8.8 g (70%).[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Navigating the Spectral Landscape of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. A thorough understanding of the spectral properties of its derivatives is crucial for structure elucidation, quality control, and the rational design of new chemical entities. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of this compound, including its synthesis, experimental protocols for spectral acquisition, and a comparative analysis of related structures.

Note: Extensive searches of public scientific databases and literature did not yield a complete, explicitly assigned 1H and 13C NMR dataset for this compound. Therefore, this guide presents a detailed synthesis protocol for the target compound and provides NMR data for structurally similar pyrazole derivatives for comparative purposes.

Data Presentation: NMR Spectral Data of Structurally Related Pyrazole Derivatives

To provide a contextual understanding of the expected NMR spectral features of this compound, the following tables summarize the 1H and 13C NMR data for two closely related analogs: 3,5-dimethyl-1-phenyl-1H-pyrazole and 1-benzyl-3,5-dimethyl-1H-pyrazole. The primary structural difference is the substituent at the N1 position of the pyrazole ring.

Table 1: ¹H NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | Ar-H | 7.46-7.33 | m | 4H |

| Ar-H | 7.29-7.19 | m | 1H | |

| Pyrazole-H4 | 5.90 | s | 1H | |

| CH₃ | 2.25 | s | 6H | |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | Ar-H | 7.28-7.15 | m | 3H |

| Ar-H | 7.02 (d, J = 7.32 Hz) | d | 2H | |

| Pyrazole-H4 | 5.85 | s | 1H | |

| CH₂ | 5.14 | s | 2H | |

| CH₃ | 2.22 | s | 3H | |

| CH₃ | 2.11 | s | 3H |

Table 2: ¹³C NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | C3/C5 | 148.1 |

| Ar-C | 139.4 | |

| Ar-C | 138.4 | |

| Ar-CH | 128.3 | |

| Ar-CH | 126.4 | |

| Ar-CH | 124.0 | |

| C4 | 106.4 | |

| CH₃ | 12.9 | |

| CH₃ | 11.8 | |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | C3/C5 | 147.2 |

| Ar-C | 138.9 | |

| Ar-C | 137.2 | |

| Ar-CH | 128.9 | |

| Ar-CH | 127.5 | |

| Ar-CH | 126.5 | |

| C4 | 105.7 | |

| CH₂ | 52.5 | |

| CH₃ | 13.5 | |

| CH₃ | 11.3 |

Experimental Protocols

Synthesis of this compound[2][3]

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [2][3]

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (200 mmol) in 200 mL of anhydrous tetrahydrofuran.

-

Under cooling in an ice bath, slowly add sodium hydride (200 mmol).

-

Warm the reaction mixture to 50 °C and stir for 1 hour.

-

Cool the mixture to room temperature.

-

Dissolve methyl iodide (200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.

-

Heat the reaction at 50°C for 2 hours.

-

After cooling, remove the tetrahydrofuran by distillation under reduced pressure.

-

Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound [2]

-

To a dry three-necked flask, add lithium aluminum hydride (100 mmol) and 200 mL of anhydrous tetrahydrofuran.

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the lithium aluminum hydride suspension.

-

Stir the reaction mixture for 4 hours.

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

Add 500 mL of methanol, neutralize the pH, and reflux for 6 hours.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in 100 mL of dichloromethane and wash twice with 50 mL of saturated aqueous sodium chloride.

-

Dry the organic layer and concentrate to yield this compound.

General Protocol for NMR Spectral Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, which can be adapted for the analysis of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or a similar instrument.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum at a probe temperature of 298 K.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical acquisition parameters include a spectral width of 200-240 ppm, a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Visualization of Key Processes

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound.

Caption: A flowchart illustrating the key stages of NMR analysis, from synthesis to final data reporting.

Hypothetical Signaling Pathway Involving a Pyrazole-based Kinase Inhibitor

This diagram depicts a hypothetical signaling pathway where a pyrazole-containing compound acts as a kinase inhibitor, a common mechanism of action for pyrazole-based drugs.

Caption: A diagram of a hypothetical signaling cascade inhibited by a pyrazole-based compound.

References

Biological activity of dimethyl pyrazole derivatives

An In-depth Technical Guide on the Biological Activity of Dimethyl Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their synthetic versatility allows for the creation of a vast library of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[3][4][5] Among these, dimethyl pyrazole derivatives are a particularly significant subclass, forming the core scaffold of numerous pharmacologically active compounds.[6][7] This guide provides a comprehensive overview of the biological activities of dimethyl pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anti-inflammatory Activity

Dimethyl pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).[8][9][10]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which mediate the production of prostaglandins—key signaling molecules in inflammation.[9][11] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[12] Dimethyl pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are designed to preferentially target COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

The Pivotal Role of Pyrazole Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have solidified its importance in the design and development of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pyrazole core, its diverse biological activities, and its applications in drug discovery, with a focus on anticancer, anti-inflammatory, and other key therapeutic areas.

Introduction: The Significance of the Pyrazole Moiety

The unique chemical properties of the pyrazole ring, including its planarity, aromaticity, and ability to act as both a hydrogen bond donor and acceptor, contribute to its success as a pharmacophore.[4][5] These features allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[6][7][8] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including cancer, inflammation, erectile dysfunction, and obesity.[3][9][10]

Synthesis of Pyrazole Scaffolds

The synthetic tractability of the pyrazole ring is a key factor in its widespread use. Several robust and versatile methods exist for its construction, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12][13]

A general synthetic scheme is outlined below:

Variations of this method, including the use of α,β-unsaturated aldehydes and ketones, allow for the introduction of diverse substituents on the pyrazole core, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[11][14][15] Microwave-assisted synthesis and other modern techniques have further enhanced the efficiency of these reactions.[7]

Biological Activities and Therapeutic Applications

The pyrazole scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.

Anticancer Activity

A significant number of pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][16][17]

3.1.1. Protein Kinase Inhibition

The pyrazole ring serves as an excellent scaffold for the design of protein kinase inhibitors (PKIs).[1][2][18] The 3-aminopyrazole moiety, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[18] This provides a strong anchor for developing potent and selective inhibitors.

Several FDA-approved PKIs feature a pyrazole core, including:

-

Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).

-

Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases.

-

Encorafenib: A BRAF kinase inhibitor.[2]

The following diagram illustrates the general mechanism of action for pyrazole-based kinase inhibitors.

3.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with other signal transduction pathways involved in cancer progression.[7][16][19]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | IC50 | Cell Line | Reference |

| Ruxolitinib | JAK1 | 3.3 nM | - | [2] |

| Ruxolitinib | JAK2 | 2.8 nM | - | [2] |

| Crizotinib | ALK | 24 nM | - | [2] |

| Encorafenib | BRAF V600E | 0.3 nM | - | [2] |

| Gandotinib | JAK2 | - | - | [1] |

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents.[6][20][21] The most notable example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[22] The pyrazole scaffold is crucial for its selective binding to the COX-2 enzyme.

The workflow for evaluating the anti-inflammatory potential of novel pyrazole compounds often involves the following steps:

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | IC50 | Assay | Reference |

| Celecoxib | COX-2 | 40 nM | In vitro enzyme assay | [22] |

| Compound 134 | COX-2 | - | Selective inhibition compared to indomethacin | [20] |

| Compound 8d | - | 75% inhibition | In vitro anti-inflammatory | [23] |

Other Therapeutic Areas

The therapeutic potential of pyrazole scaffolds extends to numerous other areas:

-

Antimicrobial Activity: Pyrazole derivatives have shown efficacy against a range of bacteria and fungi, including resistant strains.[24][25][26]

-

Antiviral Activity: Some pyrazoles have demonstrated activity against viruses such as HIV.[9]

-

Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS disorders. Rimonabant , a cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity agent.[27][28][29]

-

Erectile Dysfunction: Sildenafil , a phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolo[4,3-d]pyrimidine core and is a widely used treatment for erectile dysfunction.[9][30]

The signaling pathway for Sildenafil is depicted below:

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[31][32] For instance, in a series of cannabinoid receptor antagonists, potent and selective CB1 antagonistic activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel pyrazole compounds.

General Procedure for Pyrazole Synthesis (Cyclocondensation)

-

To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1-1.2 equivalents).

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[12]

In Vitro COX-2 Inhibition Assay

-

The inhibitory activity of the test compounds on COX-2 is determined using a commercially available COX inhibitor screening assay kit.

-

The assay is performed according to the manufacturer's instructions, typically involving the incubation of the enzyme with the test compound and arachidonic acid as the substrate.

-

The production of prostaglandin is measured, often via a colorimetric or fluorescent method.

-

IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

-

Animals (e.g., Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compounds or vehicle are administered orally or intraperitoneally.

-

After a specified time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[23]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4][9][33] Its privileged structural features and synthetic accessibility have led to the development of numerous clinically successful drugs.[10][34] Future research will likely focus on the design of novel pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic applications for this remarkable scaffold remains a promising avenue for drug discovery and development.[4][35]

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 16. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole scaffold: a remarkable tool in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. mdpi.com [mdpi.com]

- 21. neliti.com [neliti.com]

- 22. Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflamm...: Ingenta Connect [ingentaconnect.com]

- 23. japsonline.com [japsonline.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review: Ingenta Connect [ingentaconnect.com]

- 26. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 29. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. eurekaselect.com [eurekaselect.com]

(1,5-Dimethyl-1H-Pyrazol-3-yl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activities. Its unique structural features, including a reactive hydroxyl group and a decorated pyrazole core, make it an attractive starting material for the synthesis of a diverse range of compounds, most notably kinase inhibitors for potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent elaboration into bioactive molecules are presented, alongside a summary of its key quantitative data. Furthermore, this guide visualizes the critical signaling pathways targeted by compounds derived from this essential building block.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an ideal core for the design of enzyme inhibitors and receptor modulators. This compound, a readily accessible derivative, offers a convenient handle for synthetic diversification, allowing for its incorporation into larger, more complex molecular architectures. This guide will explore the synthesis and utility of this important building block.

Synthesis and Properties

This compound can be synthesized in a multi-step sequence starting from readily available starting materials. A common route involves the reduction of a corresponding pyrazole-3-carboxylate ester.

Synthesis of this compound

A typical synthetic route involves the methylation of ethyl 1-methyl-1H-pyrazole-3-carboxylate followed by reduction of the ester functionality.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [3]

-

Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add sodium hydride (1 equivalent) portion-wise.

-

Warm the reaction mixture to 50 °C and stir for 1 hour.

-

Cool the mixture to room temperature and add a solution of methyl iodide (1 equivalent) in THF dropwise.

-

Heat the reaction at 50 °C for 2 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound [3]

-

To a suspension of lithium aluminum hydride (1 equivalent) in anhydrous THF, add a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in THF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 153912-60-8 | [3] |

| Molecular Formula | C₆H₁₀N₂O | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| Melting Point | 50 °C | |

| Boiling Point | 118 °C at 2 mmHg | |

| Density | 1.13 g/cm³ |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 6.1 (s, 1H, pyrazole C4-H)

-

δ ~ 4.6 (s, 2H, -CH₂OH)

-

δ ~ 3.7 (s, 3H, N-CH₃)

-

δ ~ 2.3 (s, 3H, C5-CH₃)

-

δ ~ 2.0 (br s, 1H, -OH)

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~ 150 (C3)

-

δ ~ 140 (C5)

-

δ ~ 105 (C4)

-

δ ~ 58 (-CH₂OH)

-

δ ~ 36 (N-CH₃)

-

δ ~ 11 (C5-CH₃)

IR (KBr, cm⁻¹):

-

~3300 (O-H stretch, broad)

-

~2950-2850 (C-H stretch)

-

~1550 (C=N stretch)

-

~1050 (C-O stretch)

Mass Spectrometry (EI):

-

M⁺ at m/z 126

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly those with applications in drug discovery. The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.

Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.

The c-Jun N-terminal kinase 3 (JNK3) is a promising target for the treatment of neurodegenerative diseases. This compound can be a precursor in the synthesis of potent and selective JNK3 inhibitors.

Experimental Workflow for JNK3 Inhibitor Synthesis: [4]

Experimental Protocol (Representative Steps): [4]

-

Mesylation: To a solution of this compound in dichloromethane, add triethylamine followed by methanesulfonyl chloride at 0 °C. Stir the reaction until completion.

-

Nitrile Formation: The crude mesylate is then reacted with sodium cyanide in a suitable solvent like DMSO to afford the corresponding acetonitrile derivative.

-

This nitrile intermediate can then be further elaborated through various coupling and functional group transformations to yield the final JNK3 inhibitor.

The (1,5-dimethyl-1H-pyrazol-3-yl) moiety is also found in inhibitors of other important kinase families, such as Aurora kinases and Janus kinases (JAKs).[5][6] The synthetic strategies often involve the conversion of the methanol to a leaving group, followed by nucleophilic substitution with an appropriate amine or other nucleophile.

Quantitative Data for Representative Kinase Inhibitors:

| Target Kinase | Compound Type | IC₅₀ (nM) | Reference |

| JNK3 | Pyrazolylacetonitrile derivative | 227 | [4] |

| JAK2 | Pyrazol-3-ylamino pyrazine | Potent inhibition | [5] |

| Aurora A | Pyrimidine-based inhibitor | Varies | [6] |

Signaling Pathways

The biological effects of the kinase inhibitors synthesized from this compound are exerted through the modulation of specific intracellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders.

JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, apoptosis, and inflammation.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxyl group provide a versatile platform for the generation of diverse chemical libraries. The demonstrated utility of this compound in the synthesis of potent kinase inhibitors highlights its significance in modern drug discovery. The continued exploration of new synthetic methodologies and applications for this compound is expected to yield novel therapeutic agents for a range of human diseases.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound CAS#: 153912-60-8 [m.chemicalbook.com]

- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Pyrazole-Containing Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents.[3][4][5] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore.[1] This underscores the therapeutic relevance of pyrazole-based molecules and their immense potential in drug discovery and development.[1][4]

The diverse biological activities exhibited by pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, antiviral, and antitubercular properties.[1][2] Recent advancements in synthetic methodologies have further broadened the accessibility and structural diversity of these compounds, paving the way for the discovery of novel bioactive agents with enhanced potency and selectivity.[1][6] This technical guide provides an in-depth overview of the discovery of novel pyrazole-containing bioactive compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols and systematically presented quantitative data are included to facilitate further research and development in this promising area.

Synthesis of Bioactive Pyrazole Compounds

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-difunctionalized system with hydrazine or its derivatives.[6] Multicomponent reactions have also gained popularity due to their efficiency and atom economy.[7]

General Synthetic Workflow

The discovery and synthesis of novel bioactive pyrazole compounds typically follow a structured workflow, from initial design and synthesis to purification and structural elucidation.

Biological Activities and Therapeutic Potential

Novel pyrazole derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole-containing compounds have been extensively investigated for their anticancer properties, with several derivatives showing potent activity against a range of cancer cell lines.[2][8][9] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8][10]

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Target/Mechanism | Reference |

| 14 | K-562, UO-31, SR, HOP-92 | 0.04 - 11.4 | Antitumor | [2] |

| 21 | HCT116, MCF-7 | 0.39, 0.46 | Aurora-A kinase inhibition | [2] |

| 22 | MCF-7 | 0.01 | Antitumor | [2] |

| 23 | NCI-H460, SF-268 | 0.03, 31.5 | Antitumor | [2] |

| 30 | WM266.4 | 0.19 | BRAF(V600E) inhibition | [2] |

| 42 | WM 266.4, MCF-7 | 0.12, 0.16 | Anticancer | [2] |

| 43 | Various | Not specified | Cytotoxicity | [2] |

| 44 | BCR-Abl kinase | 14.2 (nM) | Kinase inhibition | [2] |

| 49 | EGFR, HER-2 tyrosine kinase | 0.26, 0.20 | Kinase inhibition | [2] |

| 117b | MCF 7 | 15.6 | Cytotoxicity | [11] |

| 161a | A-549 | 4.91 | Anticancer | [11] |

| 161b | A-549 | 3.22 | Anticancer | [11] |

| 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic (VEGFR-2) | [8] |

| 43 | MCF7 | 0.25 | PI3 kinase inhibition | [8] |

| 47c | HCT-116, PC-3, HL60 | 3.12, 124.40, 6.81 | Anticancer | |

| 50h | 786-0, MCF-7 | 9.9, 31.87 (µg/mL) | Anticancer | |

| 17a | A549 | 4.47 (µg/mL) | Anticancer | |

| 17b | A549 | 3.46 (µg/mL) | Anticancer | |

| L2 | CFPAC-1 | 61.7 | Cytotoxicity | [12] |

| L3 | MCF-7 | 81.48 | Cytotoxicity | [12] |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][13] Several pyrazole derivatives have been designed as inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example. Many novel pyrazoles act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound ID | Assay | Activity (% Inhibition or ED50) | Target | Reference |

| 117a | In vitro anti-inflammatory | 93.80% | Not specified | [11] |

| 123a-d | In vitro anti-inflammatory | IC50: 71.11 - 81.77 µM | Not specified | [11] |

| 133 | In vivo anti-inflammatory | ED50: 0.8575 mmol/kg | Not specified | [11] |

| 6b | Carrageenan-induced paw edema | 85.78% | Not specified | [14] |

| 33 | Edema inhibition | 39% | COX-2 | [7] |

| N9 | Carrageenan-induced paw edema | Relative activity to celecoxib: 1.08 | Not specified | [15] |

| N7 | Cotton granuloma | Relative activity to celecoxib: 1.13 | Not specified | [15] |

| 4, 5, 8, 9, 11, 12a | Cotton pellet-induced granuloma, sponge implantation | Comparable to indomethacin | COX-1/COX-2 | [16] |

| 12a | COX-2 inhibition | Good selective activity | COX-2 | [16] |

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins, including PGE2, which are key mediators of inflammation, pain, and fever.[17] Pyrazole-based COX-2 inhibitors block this pathway, thereby reducing inflammation.

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[1][18][19]

Table 3: Antimicrobial and Antitubercular Activity of Novel Pyrazole Derivatives

| Compound ID | Organism(s) | MIC (µg/mL) | Activity | Reference |

| 60, 61 | Bacteria | Not specified | Significant antibacterial action | [1] |

| 65 | Phytopathogenic fungi | Not specified | Greater efficacy than boscalid | [1] |

| 66 | Fusarium oxysporum | Not specified | Most effective | [1] |

| 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | Antifungal, Antibacterial | [4] |

| 21a | C. albicans, E. coli | 62.5 - 125 | Antifungal, Antibacterial | [4] |

| 4, 7, 10, 12a, 12b | S. aureus, E. coli | Not specified | Appreciable antibacterial activity | [16] |

| 5k | E. coli | 60 | Antibacterial | [19] |

| 6 | Mycobacterium tuberculosis (in vivo) | Not specified | Statistically significant reduction in lung bacterial counts | [18] |

A novel class of pyrazole compounds has been identified as inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3.[18] MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key component of the mycobacterial cell wall.[1][6][20] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive pyrazole compounds.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for synthesizing pyrazole derivatives through the cyclocondensation of a 1,3-diketone with a hydrazine derivative.

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test pyrazole compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][21]

-

Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the pyrazole compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][22]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its synthesis and the wide range of biological activities exhibited by its derivatives make it a compelling starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of recent advancements, from synthetic strategies and detailed experimental protocols to the elucidation of mechanisms of action against key biological targets. The presented data and workflows are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of pyrazole-containing compounds. Future efforts in this field will likely focus on the development of multi-target agents, the optimization of pharmacokinetic properties, and the exploration of novel biological targets to address unmet medical needs.

References

- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quantumzeitgeist.com [quantumzeitgeist.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ppd.com [ppd.com]

- 19. japsonline.com [japsonline.com]

- 20. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jpsbr.org [jpsbr.org]

- 22. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Safety and Handling of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS No: 153912-60-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 126.16 g/mol | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| CAS Number | 153912-60-8 | [1] |

| Melting Point | 50 °C | |

| Boiling Point | 118 °C at 2 mm Hg | |

| Density | 1.13 ± 0.1 g/cm³ | |

| IUPAC Name | (1,5-dimethylpyrazol-3-yl)methanol | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1]

GHS Classification: [1]

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2A

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3

Pictogram:

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if skin irritation occurs.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Materials:

-

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry three-necked flask equipped with a dropping funnel and a reflux condenser, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

-

Addition of Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the three-necked flask containing the LiAlH₄ suspension under a nitrogen atmosphere.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quenching: Upon completion of the reaction, cautiously and slowly add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.

-

Work-up:

-

Remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.

-

Add 500 mL of methanol to the residue and adjust the pH to neutral.

-

Heat the mixture to reflux for 6 hours and then filter.

-

Concentrate the filtrate.

-

Dissolve the concentrated residue in 100 mL of dichloromethane.

-

Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical compound like this compound. This process is crucial for identifying and mitigating potential risks in a research and development setting.

Caption: A workflow for chemical safety assessment.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in accordance with all applicable laws, regulations, and institutional policies.

References

An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol for Researchers and Drug Development Professionals

Introduction: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with CAS number 153912-60-8, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse and well-documented pharmacological activities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability

This compound is commercially available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific | 153912-60-8 | 97% | 250 mg, 1 g[1] |

| J & K SCIENTIFIC LTD. | 153912-60-8 | 97% | Not specified |

| Meryer | 153912-60-8 | Not specified | Not specified |

| Nanjing Habo Medical Technology Co., Ltd. | 153912-60-8 | Not specified | Not specified |

| Shanghai Hanhong Scientific Co.,Ltd. | 153912-60-8 | Not specified | Not specified |

| Amerigo Scientific | 153912-60-8 | Not specified | Not specified[2] |

| Doron Scientific | 153912-60-8 | Not specified | Not specified |

| CHEMLYTE SOLUTIONS CO.,LTD | 153912-60-8 | Not specified | Not specified[3] |

| TargetMol | 153912-60-8 | Not specified | 10 mg, 50 mg, 200 mg |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H10N2O | PubChem[4] |

| Molecular Weight | 126.16 g/mol | PubChem[4] |

| Appearance | Off-white to light yellow solid | ChemicalBook[1] |

| Melting Point | 50 °C | ChemicalBook[1] |

| Boiling Point | 118 °C at 2 mm Hg | ChemicalBook[1] |

| Density | 1.13±0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 13.63±0.10 (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |

Experimental Protocols: Synthesis of this compound

A detailed, two-step synthesis protocol for this compound is described below, starting from Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[5]

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (4.8 g, 200 mmol), ensuring complete incorporation.

-

Warm the reaction mixture to 50°C and stir for 1 hour.

-

Cool the mixture to room temperature.

-

Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of THF and add it dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction at 50°C for 2 hours.

-

Cool the reaction to room temperature and remove the THF by distillation under reduced pressure.

-

Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

-

To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous THF.

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry THF and add it dropwise to the flask.

-

Continue stirring for 4 hours after the addition is complete.

-

To quench the remaining lithium aluminum hydride, slowly add anhydrous ethanol dropwise.

-

Remove the THF by distillation under reduced pressure.

-

Add 500 mL of methanol, adjust the pH to neutral, and heat to reflux for 6 hours.

-

Filter the solution.

-

Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.

-

Dry the organic layer and concentrate it to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Involvement

While specific biological targets for this compound are not yet elucidated in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors. Pyrazole-containing drugs have been shown to target various signaling pathways implicated in cancer and inflammation, such as the MAP kinase and PI3K/Akt pathways.[6] The diagram below illustrates a hypothetical mechanism of action where a pyrazole-containing compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.

Caption: Hypothetical inhibition of an RTK signaling pathway by a pyrazole compound.

Conclusion

This compound is a readily accessible pyrazole derivative with potential applications in drug discovery and medicinal chemistry. This guide provides essential information on its commercial availability and a detailed synthesis protocol. While its specific biological activity is yet to be fully characterized, the broader class of pyrazole compounds demonstrates significant interactions with key signaling pathways, suggesting that this compound could be a valuable building block or lead compound for the development of novel therapeutics. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]